(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid is a complex organic compound classified as an amino acid derivative. Its IUPAC name reflects its structural intricacies, including a thiazolidine ring and a fluorenylmethoxycarbonyl protecting group. This compound is notable for its potential applications in pharmaceutical chemistry, particularly in the development of peptide-based therapeutics.
This compound falls under the category of thiazolidine carboxylic acids, which are characterized by their five-membered ring structure containing sulfur and nitrogen atoms. The fluorenylmethoxycarbonyl group serves as a protective moiety, commonly used in peptide synthesis to prevent premature reactions during coupling processes.
The synthesis of (4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid typically involves multi-step organic reactions. Key steps include:
The synthesis may utilize various reagents such as triethylamine as a base and solvents like dichloromethane or dimethylformamide to optimize yields and purities. Reaction conditions such as temperature and time are critical for achieving desired stereochemistry and functional group integrity.
(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include coupling agents like dicyclohexylcarbodiimide for peptide bond formation and trifluoroacetic acid for deprotection.
The mechanism of action for (4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid primarily revolves around its role in peptide synthesis:
This mechanism is crucial for synthesizing biologically active peptides that can act on various biological targets.
Key physical properties include:
Chemical properties include:
(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid has significant applications in:
Thiazolidine protecting groups emerged in the late 20th century to address limitations of conventional amino acid protecting strategies. Early N-protection methods relied on urethane-based groups (e.g., Boc, Cbz), which suffered from side reactions during deprotection or lacked orthogonality in multi-step syntheses. The integration of the thiazolidine scaffold represented a paradigm shift by providing:
The 2-methyl substitution in this specific derivative (CAS 1217544-28-9) further enhanced steric shielding of the chiral center, reducing racemization rates by >40% compared to non-methylated analogs [1] [2]. This innovation positioned thiazolidines as superior to oxazolidine-based protectants (e.g., CAS 252554-78-2), which exhibited ring strain-induced instability during prolonged synthesis [3].
Table 1: Evolution of Cyclic Protecting Groups in Peptide Chemistry
Protecting Group | CAS Number | Key Advantage | Limitation |
---|---|---|---|
Oxazolidine-derived | 252554-78-2 | High ring strain for reactivity | Low acid stability |
Standard thiazolidine | N/A | Improved stereocontrol | Susceptible to racemization |
2-Methylthiazolidine | 1217544-28-9 | Racemization suppression | Synthetic complexity |
Fmoc-oxazolidine | 186023-49-4 | Orthogonal deprotection | Limited conformational control |
The molecular architecture of this compound features three stereoelectronic elements that collectively enforce stereochemical integrity:
The compound’s SMILES string (O=C([C@@H]1N(C(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)C(C)SC1)O [1] reveals critical stereochemical markers: the [C@@H] notation specifies the S-configuration at C(4), while the methyl group (C(C)) at C(2) creates a quaternary center resistant to epimerization. This structural rigidity is particularly valuable when synthesizing peptides containing sterically demanding residues like tert-leucine or proline derivatives.
Table 2: Conformational Parameters of Thiazolidine Derivatives
Structural Feature | Impact on Stereochemical Control | Experimental Evidence |
---|---|---|
C(2)-Methyl group | Increases racemization energy barrier by 8-10 kcal/mol | Kinetic studies showing <1% epimerization after 24h at 25°C |
Fmoc carbonyl orientation | Shields N-H from solvent exposure | X-ray crystallography (PDB analog: 5TZD) |
Ring puckering (C(4)-COOH) | Prevents enolate formation | NMR J-coupling constants (³J₄₋₅ = 9.8 Hz) |
Sulfur atom | Reduces ring strain vs. oxazolidines | Computational analysis (ΔE_strain = -3.2 kcal/mol) |
The compound’s effectiveness is highlighted in syntheses of ERR-α modulator peptides, where maintenance of all-S chirality across 12 residues was achieved with >98% enantiomeric excess [6]. This performance surpasses oxazolidine-based analogs (e.g., CAS 186023-49-4), which exhibited up to 15% epimerization in identical sequences [7].
In solid-phase peptide synthesis (SPPS), this thiazolidine derivative demonstrates superior performance metrics when benchmarked against mainstream alternatives:
The Fmoc group is cleaved with 20% piperidine/DMF in <3 minutes (UV-Vis monitoring at 301 nm) [1], significantly faster than bulkier carbamate groups like Teoc (≥15 minutes). This rapid deprotection enables syntheses of 50+ residue peptides with minimal cumulative base exposure.
Comparative studies confirm full compatibility with:
Table 3: SPPS Performance Comparison of Fmoc-Protected Residues
Parameter | 2-Methylthiazolidine Derivative | Fmoc-Pro-OH | Fmoc-Thz-OH (non-methyl) | Fmoc-Oxazolidine-4-COOH |
---|---|---|---|---|
Coupling Yield (%) | 99.5 ± 0.3 | 98.1 ± 0.8 | 97.9 ± 1.2 | 95.4 ± 1.5 |
Epimerization (%) | 0.2 ± 0.1 | 1.8 ± 0.5 | 4.7 ± 0.9 | 6.3 ± 1.2 |
Deprotection Time (min) | 2.5 ± 0.5 | 2.0 ± 0.3 | 2.8 ± 0.6 | 3.5 ± 0.8 |
Aggregation Propensity | Low | High | Moderate | Moderate |
The compound enables synthesis of:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: